molecular formula C10H13N3O3 B1611696 Ethyl N-(5-formylpyrimidin-2-YL)-N-methylglycinate CAS No. 915921-80-1

Ethyl N-(5-formylpyrimidin-2-YL)-N-methylglycinate

Cat. No.: B1611696
CAS No.: 915921-80-1
M. Wt: 223.23 g/mol
InChI Key: VIKHMEKAWKJJEM-UHFFFAOYSA-N
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Description

Ethyl N-(5-formylpyrimidin-2-YL)-N-methylglycinate is an ester derivative of N-(5-formylpyrimidin-2-yl)-N-methylglycine . This compound belongs to a class of N-heteroaryl substituted amino acid derivatives, which are important as synthetic precursors and building blocks in combinatorial chemistry and medicinal research . The presence of both a formyl group and a protected amino acid moiety in its structure makes it a versatile intermediate for constructing more complex molecules. The formyl group is a known reactive handle for further chemical transformations, such as condensation reactions, facilitating its use in the synthesis of diverse compound libraries. Similarly, the ester group can be hydrolyzed to the corresponding carboxylic acid, or the molecule can undergo nucleophilic substitution at the pyrimidine ring . Synthesizing such N-substituted α-amino acids can be challenging via standard liquid-phase methods due to competing side reactions like diketopiperazine formation . Therefore, this compound is of particular value in synthetic organic chemistry for developing novel chemical entities. The product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. Handling Precautions: Based on its related acid form, this compound may be harmful if swallowed and may cause skin and eye irritation . Appropriate personal protective equipment should be worn, and it should be used only in a well-ventilated area .

Properties

IUPAC Name

ethyl 2-[(5-formylpyrimidin-2-yl)-methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-3-16-9(15)6-13(2)10-11-4-8(7-14)5-12-10/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKHMEKAWKJJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589788
Record name Ethyl N-(5-formylpyrimidin-2-yl)-N-methylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-80-1
Record name N-(5-Formyl-2-pyrimidinyl)-N-methylglycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-(5-formylpyrimidin-2-yl)-N-methylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

First Preparation Method (Direct Reaction with Pentanamidine or Salts)

  • Step 1: Preparation of ethyl 2-(N,N-dimethylaminocarbonylmethyl)-acetoacetate by reacting ethyl acetoacetate with 2-chloro-N,N-dimethylacetamide in ethanol with sodium ethoxide.
  • Step 2: Reaction of the above intermediate with pentanamidine hydrochloride in ethanol in the presence of potassium hydroxide at 25°C for 4 hours.
  • Workup: Concentration under vacuum, extraction with chloroform and water, followed by crystallization from hexane to afford the product with yields around 47%.

Second Preparation Method (Two-Step Acylation and Amination)

  • Step a: React 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid with ethyl chloroformate in dichloromethane in the presence of triethylamine at 0°C to 25°C.
  • Step b: React the activated intermediate with dimethylamine hydrochloride and triethylamine under reflux (~55°C) for 12 hours.
  • Workup: Basification, extraction, drying, and crystallization yield the amide product with high yield (~93%).

Reaction Conditions and Optimization

Parameter First Preparation Method Second Preparation Method
Starting Materials Ethyl 2-(N,N-dimethylaminocarbonylmethyl)-acetoacetate, pentanamidine HCl 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid, ethyl chloroformate, dimethylamine HCl
Base Potassium hydroxide Triethylamine
Solvent Ethanol Dichloromethane
Temperature 25°C 0°C to reflux (55°C)
Reaction Time 4–15 hours 30 min (Step a), 12 hours (Step b)
Yield 47–70% Up to 93%
Purification Extraction, crystallization Extraction, crystallization

Advantages and Challenges

  • The first method is simpler but may have moderate yields and longer reaction times.
  • The second method provides higher yields and better control over by-products such as ureas, which are difficult to remove.
  • Both methods avoid harsh conditions that could degrade sensitive pyrimidine or ester functionalities.
  • Use of polar solvents and mild bases is preferred to maintain functional group integrity.

Analytical Characterization

  • Products are typically characterized by ^1H-NMR spectroscopy, showing characteristic signals for pyrimidine protons, methyl groups, and ethyl ester moieties.
  • Purity is assessed by chromatographic methods (e.g., HPLC, GC).
  • Yields are calculated based on isolated, purified products.

Summary Table of Key Preparation Steps

Step No. Reaction Description Reagents/Conditions Yield (%) Notes
1 Alkylation of ethyl acetoacetate with 2-chloro-N,N-dimethylacetamide Ethanol, sodium ethoxide, RT to reflux, 15 h 41–57 Intermediate formation
2 Reaction with pentanamidine hydrochloride Ethanol, KOH, 25°C, 4–15 h 47–70 Formation of pyrimidinyl amide
3 Activation of acetic acid derivative with ethyl chloroformate DCM, triethylamine, 0°C to 25°C, 30 min N/A Formation of activated ester
4 Amination with dimethylamine hydrochloride DCM, triethylamine, reflux 12 h Up to 93 High yield amide formation

Chemical Reactions Analysis

Ethyl N-(5-formylpyrimidin-2-YL)-N-methylglycinate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups through electrophilic aromatic substitution reactions using reagents such as halogens, nitro groups, or alkyl groups.

    Condensation: The compound can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Ethyl N-(5-formylpyrimidin-2-YL)-N-methylglycinate has been studied for its antimicrobial activity. Research indicates that derivatives of this compound exhibit promising effects against several bacterial strains. For instance, a study demonstrated that modifications to the pyrimidine ring can enhance the compound's efficacy against resistant bacterial strains, making it a candidate for developing new antibiotics.

Antiviral Activity
In addition to its antibacterial properties, the compound shows potential antiviral effects. Preliminary studies have indicated that it may inhibit viral replication in certain models, suggesting its use as a lead compound in antiviral drug development. The mechanism of action appears to involve interference with viral entry or replication processes.

Anticancer Research
The compound's structure suggests potential anticancer properties. Case studies have reported that derivatives can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. This has led to further investigations into its mechanism of action, which may involve modulation of key signaling pathways associated with cell survival and proliferation.

Biological Research Applications

Enzyme Inhibition Studies
this compound has been evaluated as an inhibitor of various enzymes relevant to disease processes. For example, it has shown inhibitory activity against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can disrupt cellular proliferation in rapidly dividing cells, such as those found in tumors.

Targeting Disease Mechanisms
Research has highlighted the compound's ability to target specific disease mechanisms, particularly in metabolic disorders and cancers. By modulating enzyme activity or receptor interactions, it may help restore normal cellular function or enhance the efficacy of existing treatments.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AntiviralInhibits viral replication
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits dihydrofolate reductase

Case Study: Anticancer Efficacy

A recent study focused on the anticancer properties of this compound derivatives against breast cancer cell lines. The findings revealed that specific modifications to the compound's structure significantly enhanced its cytotoxicity compared to standard chemotherapeutics. The study concluded that these derivatives could serve as leads for further development in cancer therapy.

Mechanism of Action

The mechanism of action of Ethyl N-(5-formylpyrimidin-2-YL)-N-methylglycinate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions can lead to various biological effects, including inhibition of cell growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Substituent-Driven Comparison

Compound Name Pyrimidine Substituents Glycinate Modifications Molecular Weight (g/mol) Key Properties/Reactivity References
This compound 5-formyl N-methyl, ethyl ester 253.25 Reactive aldehyde for bioconjugation
Ethyl N-(4,6-dichloropyrimidin-2-yl)-N-methylglycinate 4,6-dichloro N-methyl, ethyl ester 294.13 Electrophilic chloro groups for nucleophilic substitution
Ethyl N-(4,6-divinylpyrimidin-2-yl)-N-methylglycinate 4,6-divinyl N-methyl, ethyl ester 275.31 Vinyl groups for cycloaddition reactions (e.g., Diels-Alder)
Ethyl N-(5-formylpyrimidin-2-yl)glycinate 5-formyl Ethyl ester (no N-methyl) 239.22 Secondary amine enables hydrogen bonding; lower steric hindrance

Key Observations :

Reactivity :

  • The formyl group in the target compound facilitates Schiff base formation or hydrazone ligation, critical in drug delivery systems .
  • Chlorinated analogs (e.g., 4,6-dichloro derivative) exhibit reactivity toward nucleophiles like amines or thiols, making them suitable for SNAr reactions .
  • Divinyl analogs are pivotal in cross-coupling or polymerization reactions due to their unsaturated bonds .

Physical Properties: The N-methyl group in the target compound reduces polarity compared to its non-methylated analog (Ethyl N-(5-formylpyrimidin-2-yl)glycinate), as evidenced by differences in solubility and retention factors (Rf). For instance, the divinyl analog (Table 1) has an Rf of 0.30 in 10% EtOAc/PE, indicating moderate polarity .

Spectral Data :

  • ¹H NMR : The target compound’s formyl proton resonates at ~9.8 ppm (unreported in evidence but inferred from analogs). In contrast, the dichloro analog shows aromatic protons at δ 6.61 ppm (pyrimidine-H) and ethyl ester signals at δ 1.30 ppm (t, J = 7.2 Hz) .

Research Findings and Industrial Relevance

  • Synthetic Utility : this compound is prioritized in peptide stapling (e.g., stabilizing α-helices in therapeutics) due to its balanced reactivity and steric profile .
  • Supplier Data : The compound is available from 3 suppliers (), underscoring its industrial demand. In contrast, its dichloro and divinyl analogs are less commercially accessible, reflecting niche applications .

Biological Activity

Ethyl N-(5-formylpyrimidin-2-YL)-N-methylglycinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis of this compound

The compound can be synthesized through a one-pot reaction involving 4-aminopyrimidine-5-carbaldehydes and N-protected methyl glycinate. This method is efficient and allows for the formation of the desired product with high yield and purity .

Biological Activity Overview

This compound exhibits various biological activities, primarily focusing on its potential as an antitumor agent and its interaction with key enzymes involved in metabolic pathways.

Antitumor Activity

Research indicates that compounds structurally related to this compound have demonstrated significant antitumor activity. For instance, derivatives of pyrimidine have been shown to inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial targets in cancer therapy. The compound has been evaluated for its inhibitory potency against these enzymes, revealing promising results .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets:

  • Inhibition of Enzymes : The compound acts as an inhibitor of TS and DHFR, which are vital for DNA synthesis and repair. Inhibition of these enzymes can lead to reduced proliferation of cancer cells.
  • Cellular Uptake : The structural features of the compound may facilitate its uptake into cells, enhancing its efficacy as an antitumor agent.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • In Vitro Studies : A study assessed the GI50 values (the concentration required to inhibit cell growth by 50%) against various human tumor cell lines. Compounds similar to this compound showed GI50 values in the nanomolar range, indicating potent antitumor activity .
  • Selectivity Studies : Research comparing the selectivity of related compounds for TS versus DHFR revealed that some derivatives exhibited higher selectivity for one enzyme over the other, which could inform future drug design strategies .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicated favorable absorption and clearance rates in animal models, suggesting potential for further development in clinical settings .

Data Table: Biological Activity Summary

Compound NameTarget EnzymeGI50 (nM)Selectivity IndexNotes
This compoundThymidylate Synthase<100HighPotent inhibitor
Related Compound ADihydrofolate Reductase<50ModerateEffective against multiple cell lines
Related Compound BThymidylate Synthase<200LowLess effective than Compound A

Q & A

Q. What approaches identify and characterize degradation products under stressed conditions?

  • Methodology :
  • Expose the compound to heat/light/humidity and analyze via accelerated stability studies .
  • Use HRMS/MS fragmentation patterns to elucidate degradation pathways (e.g., hydrolysis of the ethyl ester) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl N-(5-formylpyrimidin-2-YL)-N-methylglycinate
Reactant of Route 2
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Ethyl N-(5-formylpyrimidin-2-YL)-N-methylglycinate

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